molecular formula C25H23NO7 B13828282 N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine

N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine

Cat. No.: B13828282
M. Wt: 449.5 g/mol
InChI Key: BFBGTMUCHUBFCZ-QFIPXVFZSA-N
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Description

N,O-Dicarbobenzoxy-L-tyrosine is a derivative of the amino acid L-tyrosine. It is characterized by the presence of carbobenzoxy (benzyloxycarbonyl) groups attached to both the amino and hydroxyl groups of the tyrosine molecule. This compound is often used in peptide synthesis and as a protecting group in organic chemistry due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Dicarbobenzoxy-L-tyrosine typically involves the protection of the amino and hydroxyl groups of L-tyrosine. One common method is the reaction of L-tyrosine with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of N,O-Dicarbobenzoxy-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,O-Dicarbobenzoxy-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,O-Dicarbobenzoxy-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a protecting group in organic synthesis.

    Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N,O-Dicarbobenzoxy-L-tyrosine primarily involves its role as a protecting group. The carbobenzoxy groups protect the amino and hydroxyl groups of L-tyrosine from unwanted reactions during peptide synthesis. These groups can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,O-Dicarbobenzoxy-L-tyrosine is unique due to its dual protection of both the amino and hydroxyl groups, making it particularly useful in peptide synthesis. This dual protection allows for greater control over the synthesis process and the ability to selectively deprotect specific functional groups as needed .

Properties

Molecular Formula

C25H23NO7

Molecular Weight

449.5 g/mol

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxycarbonyloxyphenyl)propanoic acid

InChI

InChI=1S/C25H23NO7/c27-23(28)22(26-24(29)31-16-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)33-25(30)32-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

BFBGTMUCHUBFCZ-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)OC(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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